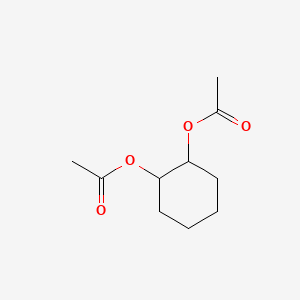

1,2-Cyclohexanediol diacetate, trans-

Description

Historical Trajectories and Milestones in Research on trans-1,2-Cyclohexanediol (B13532) Diacetate

The research trajectory of trans-1,2-cyclohexanediol diacetate is intrinsically linked to the development of stereoselective synthesis and the preparation of its precursor, trans-1,2-cyclohexanediol. Early milestones were focused on the stereospecific synthesis of the trans-diol from cyclohexene (B86901). One established method involves the anti-hydroxylation of cyclohexene using reagents like performic acid, which is formed from hydrogen peroxide and formic acid. orgsyn.orgoc-praktikum.de This process yields a formate (B1220265) ester intermediate that is subsequently hydrolyzed to the trans-diol. oc-praktikum.de Alternative routes include the hydrolysis of cyclohexene oxide. orgsyn.org

A significant milestone directly involving the diacetate was the advent of enzymatic kinetic resolution. Research published in 1986 demonstrated that racemic trans-1,2-diacetoxycycloalkanes could be resolved into their respective enantiomers with high optical purities through hydrolysis catalyzed by porcine liver esterase (PLE). deepdyve.comlookchem.com In this process, the enzyme selectively hydrolyzes one enantiomer of the diacetate to the corresponding diol, leaving the other enantiomer as the unreacted diacetate. deepdyve.com This established trans-1,2-cyclohexanediol diacetate not just as a simple derivative, but as a crucial substrate for producing valuable, optically active compounds.

Further research has refined these processes, exploring different enzymes and reaction conditions to optimize both the conversion rate and the enantiomeric excess of the products. lookchem.com The development of these resolution techniques marked a critical step in the utilization of C2-symmetric molecules in asymmetric synthesis.

Table 1: Milestones in the Synthesis and Resolution of trans-1,2-Cyclohexanediol and its Diacetate

| Year | Milestone | Description | Key Compound(s) |

|---|---|---|---|

| 1955 | Performic Acid Oxidation | Development of a method to synthesize trans-1,2-cyclohexanediol from cyclohexene via oxidation with performic acid. orgsyn.org | Cyclohexene, trans-1,2-Cyclohexanediol |

| 1976 | Osmium Tetroxide Catalysis | Refinement of methods for cis-dihydroxylation of cyclohexene, providing a stereochemical counterpart to trans-diol synthesis. du.ac.in | Cyclohexene, cis-1,2-Cyclohexanediol (B155557) |

| 1986 | Enzymatic Kinetic Resolution | First demonstration of resolving racemic trans-1,2-diacetoxycycloalkanes using porcine liver esterase (PLE) for enantioselective hydrolysis. deepdyve.comlookchem.com | trans-1,2-Cyclohexanediol diacetate |

Contemporary Significance and Strategic Role of trans-1,2-Cyclohexanediol Diacetate in Advanced Organic Chemistry

In modern organic chemistry, the strategic importance of trans-1,2-cyclohexanediol diacetate lies primarily in its role as a key intermediate in asymmetric synthesis. Its significance is twofold: it serves as a prochiral substrate for kinetic resolution and as a protected form of the versatile chiral diol.

The primary application is in enzymatic kinetic resolution. Racemic trans-1,2-cyclohexanediol can be easily converted to its diacetate form. This racemic diacetate is then subjected to enzymatic hydrolysis. Due to the chirality of the enzyme's active site, one of the two enantiomers of the diacetate is preferentially hydrolyzed. This process allows for the separation of the racemic mixture into an enantiomerically enriched diol and the remaining, unreacted, enantiomerically enriched diacetate. deepdyve.comlookchem.com Both of these products are valuable chiral building blocks for the synthesis of pharmaceuticals and other complex molecules. mdpi.com

The acetate (B1210297) groups also function as protecting groups for the hydroxyl functions of the diol. This protection is crucial in multi-step syntheses where the reactivity of the hydroxyl groups needs to be masked while other chemical transformations are performed on different parts of the molecule. The diacetate can be readily deprotected to regenerate the diol when needed. lookchem.com

Furthermore, the precursor diol, often sourced via the resolution of its diacetate, is a well-established C2-symmetric chiral auxiliary and ligand in various asymmetric reactions, including cyclopropanation and the synthesis of alpha,alpha-disubstituted alpha-amino acids. mdpi.com Therefore, the diacetate is a gateway molecule to a wide range of stereoselective transformations.

Conceptual Framework and Scholarly Objectives of Research into trans-1,2-Cyclohexanediol Diacetate

Research involving trans-1,2-cyclohexanediol diacetate is fundamentally driven by the pursuit of enantiomerically pure compounds, a cornerstone of modern medicinal and materials chemistry. The conceptual framework is built upon the principles of stereochemistry and asymmetric catalysis.

The primary scholarly objective is the development and optimization of methods for kinetic resolution. This involves several key areas of investigation:

Enzyme and Catalyst Screening: Researchers aim to identify or engineer enzymes (such as lipases and esterases) and synthetic catalysts that exhibit high enantioselectivity (the ability to distinguish between the two enantiomers) and efficiency for either the hydrolysis of the diacetate or the acylation of the corresponding diol. deepdyve.comnih.gov

Maximizing Enantiomeric Excess (e.e.): A central goal is to achieve the highest possible enantiomeric purity for both the resulting diol and the unreacted diacetate. Studies often focus on optimizing reaction parameters such as solvent, temperature, and substrate concentration to maximize the e.e. value. lookchem.commdpi.com

Dynamic Kinetic Resolution (DKR): A more advanced objective is the development of DKR processes. In DKR, the less reactive enantiomer is continuously racemized (converted back to the racemic mixture) in situ. This allows for the theoretical conversion of 100% of the starting racemic material into a single desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. researchgate.netmdpi.commmu.ac.uk

Application in Synthesis: A broader objective is to apply the enantiopure products derived from the resolution of trans-1,2-cyclohexanediol diacetate as building blocks in the total synthesis of complex natural products and pharmaceutical agents. mdpi.com

Ultimately, the research aims to create more efficient, sustainable, and atom-economical routes to chiral molecules, with trans-1,2-cyclohexanediol diacetate serving as a valuable tool in this endeavor. researchgate.net

Table 2: Physical and Chemical Properties of trans-1,2-Cyclohexanediol diacetate

| Property | Value |

|---|---|

| IUPAC Name | [(1R,2R)-2-acetyloxycyclohexyl] acetate |

| Molecular Formula | C₁₀H₁₆O₄ nih.gov |

| Molecular Weight | 200.23 g/mol nih.gov |

| CAS Number | 1759-71-3 nih.gov |

| Appearance | Data not widely available; expected to be a liquid or low-melting solid. |

| XLogP3 | 1.3 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxycyclohexyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPWRQTPXJRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938717 | |

| Record name | Cyclohexane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-71-3, 2396-76-1, 2276-46-2 | |

| Record name | 1,2-Cyclohexanediol diacetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-cic-1,2-diol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches Towards Trans 1,2 Cyclohexanediol Diacetate

Stereoselective Synthesis of Vicinal trans-Diols and Their Acetylated Derivatives

The precise spatial arrangement of the hydroxyl groups in trans-1,2-cyclohexanediol (B13532) is crucial and is achieved through stereoselective synthesis, which is then carried forward to the diacetate.

Diastereoselective and Enantioselective Pathways to trans-1,2-Cyclohexanediol Precursors

The synthesis of the trans-diol precursor can be achieved with high diastereoselectivity and enantioselectivity through several key reactions. One common approach involves the anti-dihydroxylation of cyclohexene (B86901). This can be accomplished via the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide. The ring-opening of the epoxide proceeds via an SN2 mechanism, resulting in the formation of the trans-diol. For instance, the reaction of cyclohexene with a peroxy acid like m-chloroperbenzoic acid (m-CPBA) forms the epoxide, which upon treatment with aqueous acid, yields trans-1,2-cyclohexanediol. chemistry-online.com

Enantioselective synthesis can be achieved through methods such as the Sharpless asymmetric dihydroxylation, although this typically yields cis-diols. To obtain enantiomerically enriched trans-diols, enzymatic resolutions of racemic trans-1,2-cyclohexanediol are often employed. Lipases, for example, can selectively acylate one enantiomer of the diol, allowing for the separation of the monoacetate from the unreacted diol enantiomer. Chemoenzymatic methods that combine chemical synthesis with enzymatic resolution offer an efficient route to optically active trans-diols. researchgate.netnih.gov For example, a one-pot chemoenzymatic process can be used for the asymmetric trans-dihydroxylation of cyclohexene, involving an initial epoxidation followed by hydrolysis catalyzed by a specific enzyme.

Another enantioselective approach involves the kinetic resolution of racemic mixtures of the corresponding diamines, which can then be converted to the diol. researchgate.net

Direct and Indirect Acetylation Strategies for trans-1,2-Cyclohexanediol Diacetate

Once the trans-1,2-cyclohexanediol is obtained, it can be converted to its diacetate through several acetylation methods.

Direct Acetylation: This is the most straightforward approach, typically involving the reaction of the diol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst like pyridine (B92270) or a tertiary amine. The base serves to activate the hydroxyl groups and neutralize the acidic byproduct. For a complete conversion to the diacetate, an excess of the acetylating agent is often used.

Indirect Acetylation: In some cases, particularly when regioselectivity is a concern with more complex polyols, a stepwise approach might be employed. However, for a symmetrical diol like trans-1,2-cyclohexanediol, direct diacetylation is generally efficient. One indirect method mentioned in the literature involves the hydrolysis of the corresponding monoacetate to yield the diol, which can then be fully acetylated. orgsyn.org

Enzymatic acetylation offers a milder and often more selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the acetylation of alcohols. researchgate.net These reactions can be performed using vinyl acetate (B1210297) as the acyl donor in an organic solvent. The enzyme's stereoselectivity can be exploited for the kinetic resolution of racemic diols, as mentioned earlier, or for the direct, high-yield synthesis of the diacetate from the pure diol enantiomer.

Classical and Modern Synthetic Routes

A variety of both traditional and contemporary methods are available for the synthesis of trans-1,2-cyclohexanediol diacetate, primarily focusing on the formation of the diol precursor.

Oxidation Reactions and Hydrolysis Pathways for Diol Formation

The oxidation of cyclohexene is a fundamental route to trans-1,2-cyclohexanediol. A classic method involves the use of performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.orgoc-praktikum.de This reaction proceeds through the formation of a formate (B1220265) ester intermediate, which is then hydrolyzed to the diol. Another established method is the peracetic acid oxidation of cyclohexene, which can be catalyzed by species like tungsten trioxide. orgsyn.org

The hydrolysis of cyclohexene oxide is a key step in many of these syntheses. This can be achieved under acidic conditions, which promotes the anti-addition of water to the epoxide, yielding the trans-diol. chemistry-online.com Modern approaches have focused on developing more efficient and environmentally friendly catalysts for this transformation.

| Precursor | Reagents | Product | Key Features |

| Cyclohexene | 1. m-CPBA 2. H3O+ | trans-1,2-Cyclohexanediol | Epoxidation followed by acid-catalyzed hydrolysis. |

| Cyclohexene | HCOOH, H2O2 | trans-1,2-Cyclohexanediol | In situ formation of performic acid; proceeds via formate ester. orgsyn.orgoc-praktikum.de |

| Cyclohexene Oxide | H2O, Acid Catalyst | trans-1,2-Cyclohexanediol | Acid-catalyzed ring-opening of the epoxide. chemistry-online.com |

Functional Group Transformations and Derivatization from Related Cyclohexane (B81311) Scaffolds

trans-1,2-Cyclohexanediol diacetate can also be synthesized from other functionalized cyclohexane derivatives. For instance, the reduction of 1,2-cyclohexanedione (B122817) (adipoin) can yield a mixture of cis- and trans-1,2-cyclohexanediol, from which the trans isomer can be separated and subsequently acetylated. orgsyn.org Similarly, the hydrogenation of catechol can also produce a mixture of the diol isomers. orgsyn.org

More complex, diastereoselective syntheses of highly substituted cyclohexanone (B45756) derivatives have been reported, which could potentially be converted to the corresponding diols and then diacetates. beilstein-journals.orgnih.gov These methods often involve cascade reactions, such as double Michael additions, to construct the cyclohexane ring with the desired stereochemistry. beilstein-journals.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of trans-1,2-cyclohexanediol diacetate aims to reduce the environmental impact of the process. This often involves the use of less hazardous reagents, solvent-free conditions, and catalytic methods.

For the diol synthesis, a significant green approach involves the use of hydrogen peroxide as a clean oxidant, with water being the only byproduct. Catalytic systems for the oxidation of cyclohexene with hydrogen peroxide are an active area of research. researchgate.net The hydrolysis of cyclohexene oxide can also be performed under greener conditions, for example, by using water at elevated temperatures without the need for an added acid catalyst.

Solvent-Free Reaction Conditions

The elimination of organic solvents is a primary goal in green chemistry, as solvents contribute significantly to chemical waste and pose environmental and safety hazards. Acetylation reactions, traditionally performed in organic solvents, are well-suited for solvent-free conditions. frontiersin.orgtorvergata.it Research has demonstrated that the acetylation of various alcohols and phenols can be effectively carried out using a stoichiometric amount of the acetylating agent, such as acetic anhydride (Ac₂O), which can also serve as the reaction medium. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.com The ideal reaction has a 100% atom economy, where all atoms from the starting materials are found in the product, generating no waste byproducts. scranton.edu

The synthesis of trans-1,2-cyclohexanediol diacetate from trans-1,2-cyclohexanediol and acetic anhydride is an esterification reaction. The balanced chemical equation is:

C₆H₁₂O₂ (trans-1,2-cyclohexanediol) + 2 (CH₃CO)₂O (Acetic Anhydride) → C₁₀H₁₆O₄ (trans-1,2-cyclohexanediol diacetate) + 2 CH₃COOH (Acetic Acid)

To calculate the atom economy, the molecular weights of the reactants and the desired product are used:

Molecular Weight of trans-1,2-cyclohexanediol: 116.16 g/mol

Molecular Weight of Acetic Anhydride: 102.09 g/mol

Molecular Weight of trans-1,2-cyclohexanediol diacetate: 200.24 g/mol

The atom economy is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = [200.24 / (116.16 + 2 * 102.09)] x 100 Atom Economy (%) = [200.24 / (116.16 + 204.18)] x 100 Atom Economy (%) = [200.24 / 320.34] x 100 ≈ 62.5%

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents (like acids or bases in traditional esterifications) reduces waste. nih.gov

Solvent-Free Synthesis: As discussed previously, eliminating solvents prevents large volumes of waste. frontiersin.org

Efficient Precursor Synthesis: Implementing green methods for producing the starting material, trans-1,2-cyclohexanediol, such as the solvent-free dihydroxylation of cyclohexene, significantly reduces the upstream waste profile. youtube.com

Advanced Synthetic Methodologies

Flow Chemistry Applications and Continuous Processes

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing for the synthesis of fine chemicals. The production of trans-1,2-cyclohexanediol, the direct precursor to the target diacetate, has been shown to benefit significantly from this technology. torvergata.it

In a comparative study, the synthesis of trans-1,2-cyclohexanediol was performed in both standard glassware (batch) and a continuous flow microreactor. torvergata.itnih.gov The flow process demonstrated several key improvements:

Enhanced Safety and Higher Concentration: The reaction involves exothermic steps. The superior heat transfer capabilities of the microreactor allowed for the safe use of reagent concentrations up to three times higher than in the batch process. torvergata.itnih.gov

Faster Reaction Rate: The increased concentration and improved mixing in the flow reactor led to a significantly faster reaction. nih.gov

Higher Product Purity: The continuous flow method yielded a product of higher purity, free from the colored impurities that were a characteristic feature of the batch procedure. torvergata.itnih.gov

These advantages highlight the potential of integrating flow chemistry into the manufacturing process for trans-1,2-cyclohexanediol diacetate, starting with its precursor.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of trans-1,2-Cyclohexanediol

| Parameter | Conventional Batch Production | Continuous Flow Microreactor | Reference |

|---|---|---|---|

| Process Type | Standard glassware reaction | Reaction in a continuously flowing stream | nih.gov, torvergata.it |

| Reagent Concentration | Lower, limited by heat dissipation | Up to 3 times higher concentration possible | nih.gov, torvergata.it |

| Safety | Requires slow reagent addition and careful temperature control due to exotherms | Superior heat transfer allows for safer handling of exothermic steps | nih.gov |

| Reaction Rate | Slower | Faster | nih.gov |

| Product Purity | Product contains colored impurities | Higher purity product, free of colored impurities | nih.gov, torvergata.it |

Chemoenzymatic and Biocatalytic Approaches to Stereoselective Acetylation

Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a powerful tool for achieving high stereoselectivity under mild conditions. mdpi.com Lipases are particularly effective for the stereoselective acylation of alcohols and diols. Candida antarctica lipase B (CALB) is a widely used and highly efficient enzyme for such transformations. youtube.comnih.gov

These enzymatic methods can be applied to the synthesis of optically active acetylated cyclohexanediols through two primary strategies:

Kinetic Resolution of Racemic trans-1,2-Cyclohexanediol: In this approach, the enzyme selectively acetylates one enantiomer of the racemic diol at a much faster rate than the other. This allows for the separation of a highly enantiomerically enriched monoacetate from the unreacted diol enantiomer. Lipase-catalyzed acylation using vinyl acetate or acetic anhydride as the acyl donor is a common method for this purpose. youtube.commdpi.com

Desymmetrization of meso-Diols: The corresponding cis-1,2-cyclohexanediol (B155557) is a meso compound (achiral but with stereocenters). An enzyme can selectively acetylate one of the two enantiotopic hydroxyl groups, converting the achiral starting material into a single, optically active chiral monoacetate. This process can achieve a theoretical yield of 100% for the chiral product. The lipase-mediated acetylation of meso-diols has been successfully used to create versatile chiral building blocks. mdpi.com

The stereoselectivity of these enzymatic reactions is influenced by the enzyme itself, the substrate structure, the solvent, and the acyl donor used. mdpi.com CALB, in particular, has demonstrated excellent performance in selectively acetylating one hydroxyl group in various diols. youtube.com

Table 2: Summary of Chemoenzymatic and Biocatalytic Acetylation Strategies

| Strategy | Substrate | Biocatalyst Example | Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | (±)-trans-1,2-Cyclohexanediol | Candida antarctica Lipase B (CALB) | Separation of one enantiomer as a monoacetate from the unreacted diol enantiomer. | youtube.com, mdpi.com |

| Desymmetrization | cis-1,2-Cyclohexanediol (meso) | Porcine Pancreatic Lipase (PPL), CALB | Conversion of an achiral meso-diol into a single enantiomer of a chiral monoacetate. | mdpi.com |

| Chemoselective Acetylation | Diols with primary and secondary/phenolic hydroxyls | Candida rugosa Lipase (CRL), PPL | Selective acetylation of the primary hydroxyl group over other hydroxyl groups. | nih.gov |

Reactivity, Transformation Pathways, and Mechanistic Elucidation of Trans 1,2 Cyclohexanediol Diacetate

Ester Hydrolysis and Solvolysis Reactions

Ester hydrolysis, the cleavage of an ester bond by water, is a fundamental reaction of trans-1,2-cyclohexanediol (B13532) diacetate. This process can be catalyzed by acids or bases, or facilitated by enzymes, each proceeding through distinct mechanisms.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process. libretexts.org For trans-1,2-cyclohexanediol diacetate, the mechanism is significantly influenced by the neighboring group participation of the adjacent acetate (B1210297) group. The generally accepted mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com

However, in the case of trans-1,2-cyclohexanediol diacetate, the neighboring acetate group can act as an internal nucleophile. The probable mechanism proceeds as follows:

Protonation: One of the carbonyl oxygen atoms is protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic.

Neighboring Group Participation: The oxygen atom of the adjacent acetate group attacks the electrophilic carbonyl carbon in an intramolecular S_N2 reaction. This leads to the formation of a cyclic dioxolanylium ion intermediate. This anchimeric assistance often results in an increased reaction rate.

Nucleophilic Attack by Water: A water molecule attacks one of the electrophilic carbon atoms of the dioxolanylium ion. This attack occurs from the side opposite to the existing C-O bond, leading to an inversion of configuration at that center.

Ring Opening and Proton Transfer: The ring opens to form a protonated intermediate. A subsequent proton transfer to a water molecule regenerates the acid catalyst and yields the mono-hydrolyzed product, trans-2-hydroxycyclohexyl acetate.

Second Hydrolysis: The remaining ester group can then undergo a second hydrolysis, likely through a similar mechanism, to yield trans-1,2-cyclohexanediol and acetic acid.

This neighboring group participation is critical in determining the stereochemical outcome of the reaction. The reaction of a related compound, trans-2-acetoxycyclohexyl tosylate, with acetate ions proceeds with retention of the trans configuration, which is explained by a double inversion mechanism involving a similar cyclic intermediate. pearson.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comyoutube.com The generally accepted mechanism for this reaction is a nucleophilic acyl substitution (B_AC2 mechanism).

For trans-1,2-cyclohexanediol diacetate, the mechanism is as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alkoxide leaving group (trans-2-acetoxycyclohexyloxide) is eliminated, forming a carboxylic acid (acetic acid).

Second Hydrolysis: The second ester group on the resulting trans-2-hydroxycyclohexyl acetate is then hydrolyzed by the same mechanism to yield the diol and another molecule of acetate.

The final products after an acidic workup to neutralize the carboxylate salts are trans-1,2-cyclohexanediol and acetic acid.

Enzymatic Hydrolysis and Stereoselectivity in Resolution

Enzymes, particularly lipases and esterases, are highly effective catalysts for the hydrolysis of esters and are renowned for their stereoselectivity. This property is exploited in the kinetic resolution of racemic mixtures of chiral compounds.

The enzymatic hydrolysis of racemic (±)-trans-1,2-diacetoxycycloalkanes has been successfully employed for the preparation of optically active trans-1,2-cycloalkanediols. In a notable study, porcine liver esterase (PLE) was used to hydrolyze (±)-trans-1,2-diacetoxycyclohexane. This enzymatic resolution allows for the separation of the enantiomers with high optical purities.

The process can be fine-tuned by controlling the degree of conversion. For instance, at a specific conversion percentage, one enantiomer of the diacetate is selectively hydrolyzed to the corresponding monoacetate and diol, leaving the other enantiomer of the diacetate unreacted. This allows for the isolation of both enantiomerically enriched diacetate and diol.

A study on the lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety demonstrated that the enantiomer selectivity can be opposite to that of simpler racemic cycloalkane-trans-1,2-diols. nih.gov This highlights the subtle influence of substrate structure on enzyme selectivity. Computer modeling of lipase-substrate complexes can be employed to rationalize and predict these stereochemical outcomes. nih.gov

The following table summarizes the results of a lipase-catalyzed transesterification (the reverse reaction of hydrolysis) for the kinetic resolution of a related cyclic trans-1,2-diol, which provides insight into the stereoselectivity of these enzymatic processes.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Cyclic trans-1,2-diol

| Substrate | Lipase (B570770) | Product 1 (Monoacetate) | Yield of Product 1 | ee of Product 1 | Product 2 (Diol) | Yield of Product 2 | ee of Product 2 |

|---|---|---|---|---|---|---|---|

| (±)-Cyclopentane-trans-1,2-diol derivative | Amano PS | (-)-Monoacetate | 46% | 95% | (-)-Diol | 51% | 92% |

| (±)-Cycloheptane-trans-1,2-diol derivative | Amano AK | (+)-Monoacetate | 51% | 95% | (-)-Diol | 43% | >99% |

ee = enantiomeric excess Data adapted from a study on lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety. nih.gov

Transesterification and Acetyl Transfer Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. nih.gov

Catalytic Transesterification Pathways

trans-1,2-Cyclohexanediol diacetate can undergo transesterification in the presence of an alcohol and a suitable catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol.

Base-Catalyzed Transesterification: This reaction is usually carried out using a catalytic amount of a strong base, such as sodium methoxide (B1231860) when methanol (B129727) is the reactant alcohol. The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the diacetate, leading to a tetrahedral intermediate, which then eliminates the original alkoxy group to form the new ester.

Enzymatic Transesterification: Lipases are commonly used for transesterification reactions under mild conditions. nih.gov These reactions are often highly selective. For example, lipase-catalyzed transesterification can be used to synthesize specific esters. In the context of biodiesel production, lipase-catalyzed transesterification of triglycerides with methanol is a well-studied process. While specific studies on the enzymatic transesterification of trans-1,2-cyclohexanediol diacetate are not abundant, the principles from other systems are applicable. For instance, studies on the transesterification of fatty acid esters with various alcohols demonstrate the feasibility and optimization of such reactions. doaj.org

The following table shows the effect of different solvents on the yield of geranyl acetate in a lipase-catalyzed transesterification, illustrating the importance of the reaction medium in such transformations.

Table 2: Effect of Solvent on Lipase-Catalyzed Transesterification Yield

| Solvent | log P | Yield (%) |

|---|---|---|

| Hexane | 3.5 | 98.6 |

| Cyclohexane (B81311) | 3.2 | 97.5 |

| Toluene | 2.5 | 85.4 |

| tert-Butyl alcohol | 0.8 | 65.2 |

| Acetonitrile | -0.33 | 35.1 |

log P is the partition coefficient, a measure of solvent polarity. Data adapted from a study on lipase-catalyzed transesterification of primary terpene alcohols. capes.gov.br

Formation of Novel Ester Derivatives

trans-1,2-Cyclohexanediol diacetate can serve as a precursor for the synthesis of other ester derivatives through acetyl transfer reactions. For instance, reaction with a different carboxylic acid under acidic conditions could lead to a mixture of esters, including mixed diesters.

A specific example of a related transformation is transvinylation, where a dicarboxylic acid reacts with vinyl acetate to form divinyl esters. researchgate.net While the starting material is different, this demonstrates a pathway for creating novel ester functionalities through transesterification-like reactions. The synthesis of divinyl esters is of interest for polymer chemistry. researchgate.net

The general reactivity of trans-1,2-cyclohexanediol diacetate in transesterification reactions opens up possibilities for creating a variety of novel ester derivatives by choosing different reactant alcohols. These new esters could have tailored properties for various applications.

Reactivity in Nucleophilic Substitution Pathways

The reactivity of trans-1,2-cyclohexanediol diacetate in nucleophilic substitution reactions is profoundly influenced by the phenomenon of neighboring group participation (NGP), also known as anchimeric assistance. utexas.edulibretexts.orgwikipedia.org The presence of an acetoxy group on a carbon adjacent to the reaction center allows it to act as an internal nucleophile, leading to significantly enhanced reaction rates and specific stereochemical outcomes. utexas.eduwikipedia.org

In solvolysis reactions, one of the acetoxy groups can participate in the displacement of the other. For this to occur, the molecule must adopt a conformation where the participating acetoxy group and the leaving group are in a diaxial arrangement. utexas.edu This allows the acetoxy group to attack the adjacent carbon from the backside, forming a cyclic acetoxonium (or dioxolenium) ion intermediate. utexas.edunih.gov Subsequent attack by an external nucleophile (e.g., a solvent molecule) opens this strained three-membered ring. This two-step process, involving two consecutive SN2-like inversions, ultimately results in the retention of the original trans stereochemistry in the product. utexas.edulibretexts.org The acetate substituent is considered a powerful neighboring group, capable of increasing reaction rates by a factor of approximately 10³. utexas.edu

This reactivity pattern is not limited to solvolysis. The acetoxy groups can be displaced by a variety of nucleophiles. For instance, the hydrolysis of the diacetate to yield trans-1,2-cyclohexanediol proceeds via this pathway. oc-praktikum.de Furthermore, trans-1,2-cyclohexanediol diacetate can serve as a precursor for the synthesis of other important trans-1,2-disubstituted cyclohexanes, such as trans-1,2-diaminocyclohexane. This transformation involves the displacement of the acetate groups by nitrogen-based nucleophiles, followed by hydrolysis. google.com

Interactive Table: Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Key Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Solvolysis/Hydrolysis | Solvent (e.g., H₂O, Acetic Acid) | Cyclic acetoxonium ion | Retention (trans-product) | utexas.edulibretexts.orgoc-praktikum.de |

| Amination | Ammonia or Amine derivatives | Cyclic acetoxonium ion | Retention (trans-product) | google.com |

Oxidative Transformations and Fragmentation Pathways

While trans-1,2-cyclohexanediol diacetate itself is not typically the direct substrate for oxidation, it is readily converted to trans-1,2-cyclohexanediol via hydrolysis. oc-praktikum.de This diol is a key intermediate that undergoes significant oxidative transformations, primarily oxidative C-C bond cleavage to produce dicarboxylic acids, most notably adipic acid. nih.govresearchgate.netresearchgate.net This conversion is a critical step in alternative, "greener" routes to adipic acid, a vital monomer for nylon production. researchgate.netrsc.org

Several catalytic systems have been developed for this oxidative cleavage, often employing green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). nih.govresearchgate.netrsc.org

Tungsten-Based Catalysts: A system using 12-tungstophosphoric acid and hydrogen peroxide can convert trans-1,2-cyclohexanediol to adipic acid in nearly quantitative yields. nih.gov

Gold Nanoparticles: Supported gold (Au) nanoparticles have been shown to catalyze the oxidative cleavage with air, achieving good selectivity for adipic acid (around 70%). researchgate.net

Platinum/Vanadium Catalysts: Bimetallic systems, such as Pt/C combined with vanadium compounds, are effective for the oxidation of the diol to adipic acid in aqueous conditions under oxygen pressure. rsc.org

The reaction generally proceeds through a multi-step network. The initial and key step is the oxidation of one of the diol's hydroxyl groups to form the α-hydroxyketone, 2-hydroxycyclohexanone. nih.govresearchgate.net This intermediate can then undergo further oxidation, leading to the cleavage of the carbon-carbon bond of the ring and the formation of adipic acid. nih.govresearchgate.net Under certain conditions, other lighter dicarboxylic acids like glutaric and succinic acids may be formed as by-products. researchgate.net

Another classic oxidative transformation applicable to vicinal diols is cleavage by reagents like lead tetraacetate or periodic acid, which breaks the C-C bond to yield aldehydes or ketones. libretexts.org In the case of trans-1,2-cyclohexanediol, this would lead to the formation of a six-carbon dialdehyde.

Interactive Table: Oxidative Cleavage of trans-1,2-Cyclohexanediol

| Catalyst/Reagent System | Oxidant | Primary Product | Key Intermediate | Reference |

|---|---|---|---|---|

| 12-Tungstophosphoric Acid | H₂O₂ | Adipic Acid | 2-Hydroxycyclohexanone | nih.gov |

| Supported Au Nanoparticles | Air/O₂ | Adipic Acid | 2-Hydroxycyclohexanone | researchgate.net |

| Pt/C and Vanadium Compounds | O₂ | Adipic Acid | Not specified | rsc.org |

| Periodic Acid (HIO₄) | HIO₄ | Hexane-1,6-dial | Cyclic periodate (B1199274) ester | libretexts.org |

Metal-Mediated and Organocatalytic Applications as Substrate

trans-1,2-Cyclohexanediol diacetate and its corresponding diol are valuable substrates in both metal-mediated and organocatalytic reactions, primarily leveraged for their stereochemical properties.

A significant application involves its use as a precursor to trans-1,2-diaminocyclohexane. google.comwikipedia.org This diamine is a cornerstone in asymmetric synthesis, serving as a C₂-symmetric building block for a multitude of highly effective chiral ligands. wikipedia.orgsynthesiswithcatalysts.comresearchgate.net These ligands, when complexed with transition metals (e.g., Ruthenium, Rhodium, Manganese, Cobalt), form powerful catalysts for a wide array of enantioselective transformations, including the Jacobsen epoxidation and the synthesis of Trost ligands. wikipedia.orgresearchgate.net

The diol/diacetate itself can be a direct substrate in catalytic reactions. In the field of organocatalysis, chiral peptides have been used to achieve the kinetic resolution of racemic trans-1,2-cyclohexanediol through stereoselective acylation. nih.gov In these systems, the catalyst selectively acylates one enantiomer of the diol at a faster rate, allowing for the separation of the unreacted enantiomer from the newly formed monoacetate. nih.gov

Furthermore, the oxidation of trans-1,2-cyclohexanediol to adipic acid is a prominent example of a metal-mediated process where the diol serves as the substrate. rsc.org Catalysts based on platinum, vanadium, and gold are employed to facilitate this transformation under relatively mild conditions. researchgate.netrsc.org

Detailed Mechanistic Investigations and Reaction Dynamics

The reaction mechanisms involving trans-1,2-cyclohexanediol diacetate and its derivatives have been subject to detailed study, revealing the intricate interplay of stereoelectronics and reaction conditions.

Oxidative Cleavage Mechanism: The mechanism for the oxidative cleavage of the corresponding trans-1,2-cyclohexanediol has also been investigated. One proposed pathway for the reaction with a 12-tungstophosphoric acid-hydrogen peroxide system involves several key stages: nih.gov

Initial oxidation of one of the alcohol groups to form an α-hydroxyketone (2-hydroxycyclohexanone).

Nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the α-hydroxyketone.

A Baeyer-Villiger type rearrangement of the resulting dihydroxy-hydroperoxide intermediate to form a cyclic ester (lactone).

Subsequent hydrolysis of the ester and final oxidation steps to yield the dicarboxylic acid (adipic acid).

Organocatalytic Resolution Mechanism: Mechanistic insight into the kinetic resolution of cyclohexane-1,2-diols by chiral tetrapeptides has been gained through computational studies using Density Functional Theory (DFT). nih.gov These investigations analyzed the transition states for the acyl transfer step from the catalyst to the diol. The studies revealed that the energy barrier for the acyl transfer is lower for the (1R,2R)-enantiomer of the trans-diol, which explains the experimentally observed kinetic resolution where the (1S,2S)-enantiomer is left unreacted. nih.gov This highlights how subtle differences in the transition state energies, dictated by the chiral catalyst, govern the reaction's outcome.

Stereochemical Aspects and Chiral Recognition in Research on Trans 1,2 Cyclohexanediol Diacetate

Conformational Analysis of trans-1,2-Cyclohexanediol (B13532) Diacetate

The stereochemical behavior of trans-1,2-cyclohexanediol diacetate is fundamentally governed by the conformational flexibility of its cyclohexane (B81311) ring. This section explores the equilibrium between its chair conformations and the subtle electronic effects that influence this balance.

Equilibrium of Chair Conformations and Inversion Barriers

The trans-1,2-disubstituted cyclohexane ring of the diacetate molecule predominantly exists in two interconverting chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. youtube.com The process of interconversion between these two forms is known as ring inversion or a chair-flip. quora.com

The equilibrium between these two conformers overwhelmingly favors the diequatorial form. libretexts.org In the diaxial conformation, the two axial acetate (B1210297) groups experience significant steric hindrance from the axial hydrogen atoms at the C3 and C5 positions (and C4 and C6 respectively). These repulsive steric interactions, known as 1,3-diaxial interactions, destabilize the diaxial conformer. libretexts.org In contrast, the diequatorial conformer places both bulky acetate groups in the less sterically crowded equatorial positions, minimizing these unfavorable interactions. libretexts.org

For a related compound, trans-1,2-dimethylcyclohexane, the diequatorial conformer is more stable than the diaxial conformer by approximately 11.4 kJ/mol. libretexts.org A similar, if not greater, energy difference is expected for the diacetate due to the larger size of the acetate groups. Consequently, at any given moment, the vast majority of trans-1,2-cyclohexanediol diacetate molecules will exist in the diequatorial conformation. The energy barrier for the chair-to-chair interconversion is a critical parameter, though it is not significantly altered from that of cyclohexane itself.

Studies on related trans-1,2-disubstituted cyclohexanes using NMR spectroscopy have been instrumental in quantifying these conformational preferences. researchgate.netresearchgate.net By analyzing coupling constants at different temperatures, researchers can determine the relative populations of the conformers and thus the free energy difference between them. researchgate.netresearchgate.net

Stereoelectronic Effects and Intramolecular Interactions

Beyond simple steric considerations, stereoelectronic effects play a crucial role in dictating conformational preference. In the case of trans-1,2-cyclohexanediol diacetate, the "gauche effect" and hyperconjugation are significant. Esterification of trans-1,2-cyclohexanediol to the diacetate enhances the preference for the diequatorial conformer. nih.gov This is partly due to the reinforcement of the gauche effect, where the gauche arrangement of the electronegative acetate groups in the diequatorial conformer is favored, particularly in polar solvents. nih.govnih.gov

Diastereomeric and Enantiomeric Purity Assessment in Research Contexts

The synthesis or resolution of trans-1,2-cyclohexanediol diacetate often requires precise determination of its stereochemical purity. This involves assessing both the diastereomeric excess (d.e.) and, more commonly, the enantiomeric excess (e.e.).

Diastereomeric purity is typically determined using standard chromatographic (GC, HPLC) or spectroscopic (NMR) methods, as diastereomers have different physical properties and are thus separable without a chiral environment.

Assessing enantiomeric purity is more challenging as enantiomers have identical properties in an achiral environment. The most common techniques involve chiral chromatography:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC columns can be used. The principle is the same as chiral HPLC, relying on differential interaction with a chiral stationary phase to separate the enantiomers.

In research, achieving high enantiomeric excess (e.g., >99% ee) is often the goal, and these analytical techniques are essential to verify the success of a chiral resolution or asymmetric synthesis. acs.org

Chiral Resolution Methodologies

Since trans-1,2-cyclohexanediol diacetate is a chiral molecule, separating its racemic mixture into individual enantiomers is a key process for many applications. This separation is known as chiral resolution.

Diastereomeric Complex Formation and Separation

A classical and effective method for resolving racemic compounds is through the formation of diastereomeric derivatives, often salts or complexes. wikipedia.org For trans-1,2-cyclohexanediol, this is typically performed on the diol before acetylation. The racemic diol is reacted with a single enantiomer of a chiral resolving agent, such as tartaric acid. researchgate.netresearchgate.net

The reaction between the racemic diol (a mixture of (1R,2R) and (1S,2S)-cyclohexanediol) and an enantiopure resolving agent like (2R,3R)-(+)-tartaric acid produces a pair of diastereomeric complexes. researchgate.net For instance, (2R,3R)-tartaric acid may form a stable crystalline complex preferentially with one enantiomer of the diol, such as (1R,2R)-cyclohexanediol. researchgate.netresearchgate.net

These diastereomeric complexes have different physical properties, most importantly, different solubilities. This difference allows for their separation by methods such as:

Fractional Crystallization: The less soluble diastereomeric complex crystallizes out of the solution, leaving the more soluble one behind.

Extraction: Techniques like supercritical fluid extraction (SFE) with carbon dioxide have been used to selectively extract the uncomplexed enantiomer or, under different conditions, to decompose the complex and recover the desired enantiomer. acs.orgresearchgate.net

Once the diastereomers are separated, the chiral resolving agent is removed, yielding the enantiomerically pure diol, which can then be acetylated to form the desired enantiopure trans-1,2-cyclohexanediol diacetate.

| Resolution Step | Reagent/Method | Result | Reference |

| Complexation | (2R,3R)-(+)-Tartaric Acid | Forms diastereomeric complex with (1R,2R)-diol | researchgate.net, researchgate.net |

| Separation | Supercritical Fluid Extraction | Separates uncomplexed (1S,2S)-diol from the complex | acs.org, researchgate.net |

| Recovery | In-situ decomposition of the complex | Recovers the (1R,2R)-diol | acs.org |

Enzymatic Kinetic Resolution and Desymmetrization

Enzymatic methods offer a highly selective and environmentally benign approach to chiral resolution. Kinetic resolution involves the use of an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov

For resolving racemic trans-1,2-cyclohexanediol, a common strategy is lipase-catalyzed acylation. The racemic diol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase like Candida antarctica lipase B (CALB). researchgate.net The enzyme selectively acylates one enantiomer (e.g., the (1R,2R)-diol) to form the monoacetate, (1R,2R)-2-acetoxycyclohexan-1-ol, while the other enantiomer ((1S,2S)-diol) reacts much more slowly or not at all. researchgate.net The reaction can be stopped at approximately 50% conversion, and the resulting mixture of the unreacted (1S,2S)-diol and the (1R,2R)-monoacetate can be easily separated.

Alternatively, the racemic trans-1,2-cyclohexanediol diacetate can be resolved via enzyme-catalyzed hydrolysis. In this case, the enzyme would selectively hydrolyze one enantiomer of the diacetate to the corresponding diol, allowing for separation.

Desymmetrization is a related strategy applied to prochiral or meso compounds. While not directly applicable to the resolution of racemic trans-1,2-cyclohexanediol diacetate, it is a powerful enzymatic tool for creating chiral molecules from achiral precursors. For example, the desymmetrization of cis-1,3-cyclohexanediol (B3029893) using CALB has been shown to produce chiral monoacetates with excellent enantioselectivity. acs.orgdiva-portal.orgnih.gov

| Method | Enzyme | Substrate | Product | Selectivity | Reference |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic trans-1,2-cyclohexanediol | (1R,2R)-2-acetoxycyclohexan-1-ol & (1S,2S)-diol | Moderately to fully enantioselective | researchgate.net |

| Desymmetrization | Candida antarctica Lipase B (CALB) | cis-1,3-cyclohexanediol | (1S,3R)-3-(acetoxy)-1-cyclohexanol | up to >99.5% ee | acs.org, diva-portal.org |

Role of trans-1,2-Cyclohexanediol Derivatives in Asymmetric Induction

Asymmetric induction is a pivotal process in stereoselective synthesis, where a chiral chemical entity within a reactant molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. The C₂-symmetric scaffold of trans-1,2-cyclohexanediol is a valuable building block in this field. Its rigid, well-defined stereochemistry makes it an excellent precursor for creating effective chiral auxiliaries and ligands. These derivatives play a crucial role in transferring their stereochemical information to a prochiral substrate during a chemical transformation, thereby achieving high levels of stereocontrol. The trans configuration of the hydroxyl groups provides a defined spatial arrangement that is fundamental to its effectiveness in creating a biased and predictable chiral environment for asymmetric reactions.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. Derivatives of trans-1,2-cyclohexanediol have proven to be effective chiral auxiliaries in various asymmetric syntheses.

One notable application is in the diastereoselective alkylation of β-keto esters. Research led by Tanaka and Suemune demonstrated the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary for the synthesis of optically active α,α-disubstituted amino acids. capes.gov.brnih.govacs.org In their method, the diol is reacted with ethyl 2-alkylacetoacetates to form a chiral enol ether. The subsequent diastereoselective alkylation of this intermediate proceeds with high stereocontrol, achieving diastereomeric excesses (d.e.) of 92% to over 95%. capes.gov.brnih.gov The auxiliary is then removed under acidic conditions to yield a β-keto ester with a chiral quaternary carbon, which is a precursor to the desired amino acids. capes.gov.br

Another significant use of this scaffold as a chiral auxiliary was reported by Charette and Marcoux in the asymmetric cyclopropanation of allylic ethers. They found that acetals derived from trans-1,2-cyclohexanediol can effectively control the facial selectivity of the cyclopropanation reaction, leading to the formation of cyclopropane (B1198618) products with high diastereoselectivity. wiley-vch.de The rigidity and defined conformation of the cyclohexane ring in the auxiliary are key to establishing a predictable steric environment that directs the approach of the carbene reagent.

| Reaction Type | Chiral Auxiliary | Substrate | Reagent/Conditions | Product Type | Diastereomeric Excess (d.e.) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Alkylation | (S,S)-Cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate (B1246266) enol ether | 1) LDA, HMPA; 2) Allyl bromide | Alkylated β-keto ester precursor | >95% | 52% | capes.gov.bracs.org |

| Asymmetric Alkylation | (S,S)-Cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate enol ether | 1) LDA, HMPA; 2) Benzyl bromide | Alkylated β-keto ester precursor | >95% | 70% | capes.gov.bracs.org |

| Asymmetric Alkylation | (S,S)-Cyclohexane-1,2-diol | Ethyl 2-ethylacetoacetate enol ether | 1) LDA, HMPA; 2) Methyl iodide | Alkylated β-keto ester precursor | 92% | 34% | capes.gov.bracs.org |

| Asymmetric Cyclopropanation | (R,R)-trans-1,2-Cyclohexanediol | Cinnamyl methyl ether acetal | Et₂Zn, CH₂I₂ | Cyclopropyl ether | 91% | 85% | wiley-vch.de |

In asymmetric catalysis, chiral ligands coordinate to a metal center to form a chiral catalyst. This catalyst then creates a chiral environment around the active site, steering the reaction with a prochiral substrate toward a specific enantiomeric product. The C₂-symmetric backbone of trans-1,2-cyclohexanediol is an ideal platform for the synthesis of bidentate ligands, which can form stable chelate complexes with transition metals.

Research by Pang and colleagues has led to the development of a new class of chiral diphosphite ligands derived from (1R,2R)-trans-1,2-cyclohexanediol. dntb.gov.uaresearchgate.net These ligands were synthesized by reacting the chiral diol with the appropriate chlorophosphite reagents. When combined with rhodium precursors, these ligands form active catalysts for the asymmetric hydrogenation of various prochiral olefins, such as derivatives of itaconic acid and dehydroamino acids. dntb.gov.ua

The catalytic system, typically employing [Rh(COD)₂]BF₄ as a precursor, demonstrated high efficiency and enantioselectivity under mild conditions. For instance, the hydrogenation of dimethyl itaconate and N-acetyldehydroamino acid methyl esters yielded the corresponding saturated products with enantiomeric excesses (e.e.) up to 99%. dntb.gov.uaresearchgate.net The steric and electronic properties of the biphenyl (B1667301) or binaphthyl moieties on the phosphite (B83602) ligand, held in a specific orientation by the trans-1,2-cyclohexanediol backbone, are critical for achieving this high level of asymmetric induction. dntb.gov.ua

| Reaction Type | Ligand Derived From | Substrate | Catalyst System | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (1R,2R)-trans-1,2-Cyclohexanediol | Dimethyl itaconate | Rh(I) / Diphosphite Ligand | 99% | >99% | dntb.gov.uaresearchgate.net |

| Asymmetric Hydrogenation | (1R,2R)-trans-1,2-Cyclohexanediol | Methyl (Z)-α-acetamidocinnamate | Rh(I) / Diphosphite Ligand | 99% | >99% | dntb.gov.uaresearchgate.net |

| Asymmetric Hydrogenation | (1R,2R)-trans-1,2-Cyclohexanediol | Methyl 2-acetamidoacrylate | Rh(I) / Diphosphite Ligand | 98% | >99% | dntb.gov.uaresearchgate.net |

Theoretical and Computational Chemistry Studies on Trans 1,2 Cyclohexanediol Diacetate

Quantum Chemical Calculations of Molecular Structure and Conformation

No specific studies employing quantum chemical calculations to determine the precise molecular structure and conformational preferences of trans-1,2-Cyclohexanediol (B13532) diacetate were identified. Such studies would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional shape, considering the various possible arrangements (conformers) of the cyclohexane (B81311) ring and the two acetate (B1210297) groups.

There is a lack of published research applying Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of trans-1,2-Cyclohexanediol diacetate. DFT is a powerful computational method used to investigate the distribution of electrons within a molecule, which governs its chemical properties. These studies would provide insights into molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reactivity indices that predict how the molecule would interact with other chemical species. While DFT has been mentioned in a general context for metal-diacetate complexes, specific calculations for the title compound are not available.

Detailed explorations of the potential energy surface of trans-1,2-Cyclohexanediol diacetate using high-level ab initio methods are not found in the current body of scientific literature. These methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately mapping the energy landscape, identifying various stable conformers, and determining the energy barriers between them.

Molecular Dynamics Simulations and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for trans-1,2-Cyclohexanediol diacetate were found. MD simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular forces, aggregation behavior, and the dynamics of the molecule in a condensed phase (liquid or solid).

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data for the parent diol exists, there is no literature available on the ab initio or DFT prediction of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for trans-1,2-Cyclohexanediol diacetate, nor their subsequent validation against experimental spectra. Such computational work is vital for interpreting experimental data and confirming structural assignments.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies aimed at elucidating reaction mechanisms involving trans-1,2-Cyclohexanediol diacetate, including the identification of transition state structures and the calculation of activation energies, are absent from the literature. This type of analysis is fundamental to understanding and predicting the chemical transformations the compound might undergo.

Solvation Effects and Solvent-Molecule Interactions

There is no available research that specifically models the solvation effects and the explicit interactions between solvent molecules and trans-1,2-Cyclohexanediol diacetate. These studies, often using methods like the Polarizable Continuum Model (PCM) or explicit solvent simulations, are essential for understanding the compound's behavior in solution, which is critical for many chemical applications.

Advanced Applications and Functionalization in Materials Science and Supramolecular Chemistry Research

Applications as Monomers or Building Blocks in Polymer Synthesis

The rigid, non-planar structure of the cyclohexane (B81311) ring is a valuable feature for modifying polymer properties. Diols based on this scaffold are used to introduce stiffness and improve thermal characteristics in polymers. researchgate.net While the diol is the typical reactive monomer, the diacetate can participate in polymerization through transesterification reactions. researchgate.net

Linear diols are fundamental building blocks for producing polyesters (via reaction with dicarboxylic acids) and polyurethanes (via reaction with diisocyanates). unibo.itgoogle.com The use of cycloaliphatic diols like trans-1,2-cyclohexanediol (B13532) can impart enhanced thermal stability and mechanical properties compared to their linear aliphatic counterparts.

trans-1,2-Cyclohexanediol diacetate can be seen as a protected form of the diol monomer. It can be incorporated into polyester (B1180765) chains via catalyzed transesterification, where the acetyl groups are exchanged for the growing polymer backbone. researchgate.net This process is a common route for polyester synthesis. researchgate.net For polyurethane synthesis, the diacetate would first need to be hydrolyzed back to the diol to provide the necessary hydroxyl groups to react with isocyanates. google.comrsc.org The inclusion of the rigid cyclohexane unit from the diol/diacetate can influence the final properties of the resulting polymer.

| Compound | Relevant Functional Group | Role in Polyester Synthesis | Role in Polyurethane Synthesis |

|---|---|---|---|

| trans-1,2-Cyclohexanediol | Hydroxyl (-OH) | Reacts directly with dicarboxylic acids or their derivatives via polycondensation. | Reacts directly with diisocyanates to form urethane (B1682113) linkages. rsc.org |

| trans-1,2-Cyclohexanediol diacetate | Acetate (B1210297) (-OCOCH3) | Can undergo transesterification with dicarboxylic acid esters to form the polyester backbone. researchgate.net | Requires hydrolysis to the diol before it can react with isocyanates. |

Copolymerization is a strategy used to fine-tune the properties of materials. Introducing cycloaliphatic monomers into a polymer chain can disrupt crystallinity and alter the glass transition temperature (Tg) and mechanical behavior. For instance, studies on copolyesters containing trans-1,4-cyclohexanedicarboxylic acid show that the rigid ring structure significantly impacts the final properties. unibo.itnih.gov

Incorporating trans-1,2-cyclohexanediol diacetate (or its parent diol) as a comonomer could lead to novel copolymer formulations. Its rigid, non-planar structure would inhibit chain packing, potentially leading to more amorphous materials with lower crystallinity and improved flexibility or toughness, depending on the comonomer. The synthesis of such copolymers can be achieved through various methods, including ring-opening metathesis polymerization (ROMP) followed by further reactions, or through direct polycondensation of a monomer mixture. cmu.eduresearchgate.net The defined stereochemistry of the trans isomer ensures a regular structure within the polymer chain, preventing the complexities that would arise from a mix of isomers.

Design of Functional Molecules and Devices Utilizing its Stereochemistry

The most defining characteristic of trans-1,2-cyclohexanediol diacetate is its fixed stereochemistry. The trans arrangement of the two acetate groups on the cyclohexane ring results in a rigid C2-symmetric chiral molecule. chemistry-online.comquora.com This well-defined three-dimensional structure is a highly valuable feature in stereoselective synthesis and the design of functional molecules.

The compound can serve as a chiral building block or a chiral auxiliary. In synthesis, the acetate groups can act as protecting groups for the diol, allowing other chemical transformations to be performed on a different part of a larger molecule before the hydroxyls are regenerated by hydrolysis. researchgate.net The stereospecific synthesis of the parent trans-diol from cyclohexene (B86901) is a well-established process, ensuring enantiomerically pure starting materials for subsequent derivatization to the diacetate. chemistry-online.com This accessibility makes it an attractive scaffold for constructing complex chiral ligands for asymmetric catalysis or as a component in chiral recognition systems and molecular sensors. The rigid cyclohexane backbone ensures that the functional groups are held in a precise spatial arrangement, which is critical for molecular recognition and targeted interactions.

Surface Chemistry and Adsorption Studies

The interaction of molecules with material surfaces is a cornerstone of advanced materials development, influencing properties from biocompatibility to catalytic activity. While direct and extensive research on the surface chemistry of trans-1,2-cyclohexanediol diacetate is not widely documented, its structural and chemical attributes suggest potential roles in the functionalization of surfaces and in adsorption processes.

The trans configuration of the diacetate groups on the cyclohexane ring results in a well-defined three-dimensional structure. This stereochemical arrangement is crucial in determining how the molecule orients itself upon a surface. The presence of two carbonyl oxygen atoms and two ester oxygen atoms provides multiple points for potential interaction with a variety of surfaces through dipole-dipole interactions or hydrogen bonding, should the surface possess hydrogen bond donors.

In the context of advanced materials, the modification of surfaces with organic molecules can impart new functionalities. The acetate groups of trans-1,2-cyclohexanediol diacetate could, for instance, be hydrolyzed to reveal the hydroxyl groups of the parent diol, trans-1,2-cyclohexanediol. This process would create a hydrophilic surface with reactive sites for further chemical modification.

Potential Research Directions and Theoretical Applications:

While specific experimental data on the adsorption of trans-1,2-cyclohexanediol diacetate is limited, its properties allow for theoretical postulation of its behavior in surface interactions.

Self-Assembled Monolayers (SAMs): The rigid cyclohexane backbone and the defined orientation of the acetate groups could, in principle, allow for the formation of ordered layers on certain substrates. The nature of the substrate would be critical in dictating the packing and orientation of the molecules.

Functionalized Nanoparticles: The compound could be used to modify the surface of nanoparticles. The acetate groups might provide a passivating layer, influencing the dispersibility of the nanoparticles in various solvents.

Chiral Stationary Phases: The inherent chirality of resolved enantiomers of trans-1,2-cyclohexanediol diacetate makes it a candidate for the development of chiral stationary phases in chromatography. After immobilization on a support material like silica (B1680970) gel, the chiral environment created by the diacetate could be used for the separation of racemic mixtures.

Comparative Adsorption Behavior:

The adsorption characteristics of trans-1,2-cyclohexanediol diacetate can be contrasted with its parent compound, trans-1,2-cyclohexanediol. The latter, with its two hydroxyl groups, is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar surfaces and other hydrogen-bonding species. In contrast, the diacetate, lacking hydroxyl protons, can only act as a hydrogen bond acceptor at its oxygen atoms. This difference would significantly alter its adsorption profile on various surfaces.

For example, on a hydroxylated surface such as silica, trans-1,2-cyclohexanediol would be expected to adsorb more strongly through hydrogen bonding than its diacetate derivative. Conversely, the diacetate might show preferential adsorption on surfaces with different chemical characteristics, driven by weaker van der Waals forces and dipole-dipole interactions.

Table of Physicochemical Properties

| Property | Value for trans-1,2-Cyclohexanediol Diacetate | Value for trans-1,2-Cyclohexanediol |

| Molecular Formula | C10H16O4 | C6H12O2 |

| Molecular Weight | 200.23 g/mol | 116.16 g/mol |

| Boiling Point | Not specified | 231-233 °C |

| Melting Point | Not specified | 100-104 °C |

| Hydrogen Bond Donor Count | 0 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 2 |

Advanced Analytical Methodologies for Investigating Chemical Transformations and Purity in Academic Settings

Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures

Chromatographic methods are indispensable for separating the components of a reaction mixture, allowing for both the assessment of product purity and the quantification of different stereoisomers.

The determination of the enantiomeric purity of chiral molecules is critical, particularly in pharmaceutical and stereoselective synthesis. Chiral gas chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like trans-1,2-cyclohexanediol (B13532) diacetate. researchgate.netnih.gov This separation is typically achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.czlibretexts.org

For cyclohexane (B81311) derivatives, CSPs based on modified cyclodextrins are highly effective. researchgate.netgcms.cz Research has demonstrated the successful chiral GC analysis of trans-(R,R)-1,2-cyclohexanediol acetates and their corresponding (S,S) enantiomers. researchgate.netresearchgate.net The analysis often involves the separation of the desired diacetate product from any partially acylated intermediates, such as trans-2-hydroxycyclohexyl acetate (B1210297), and the unreacted diol starting material. researchgate.netresearchgate.net The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

Below is a table summarizing typical conditions for the chiral GC analysis of related trans-1,2-cyclohexanediol enantiomers, which serves as a foundation for developing methods for the diacetate derivative.

Table 1: Representative Chiral GC Parameters for Analysis of trans-1,2-Cyclohexanediol Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 µm) | rsc.org |

| Oven Temperature | 120 °C (Isothermal) | rsc.org |

| Injector Temperature | 250 °C | rsc.org |

| Detector | Flame Ionization Detector (FID) | rsc.org |

| Detector Temperature | 250 °C | rsc.org |

| Carrier Gas | Helium | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of a chemical reaction. In the synthesis of trans-1,2-cyclohexanediol diacetate from its corresponding diol, HPLC can be used to track the consumption of the starting material and the formation of the diacetate product over time.

The process involves periodically taking small aliquots from the reaction mixture, quenching the reaction, and injecting the sample into the HPLC system. A common setup would utilize a normal-phase silica (B1680970) column or a reversed-phase C18 column. Detection can be achieved using a refractive index detector or a UV detector, as the acetate functional groups may provide sufficient chromophore for detection at low wavelengths.

By analyzing the chromatograms at different time points, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction completion and the optimization of reaction conditions such as temperature, time, and catalyst loading. While direct literature on HPLC monitoring of this specific acetylation is sparse, the technique is standard practice and has been employed in the purification and analysis of products from reactions involving trans-1,2-cyclohexanediol. rsc.org

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are essential for confirming the identity and elucidating the detailed three-dimensional structure of molecules. For trans-1,2-cyclohexanediol diacetate, a combination of NMR, IR, VCD, and Mass Spectrometry provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of cyclic molecules like trans-1,2-cyclohexanediol diacetate. The trans configuration of the two acetate groups means they can exist in either a diequatorial (ee) or a diaxial (aa) orientation as the cyclohexane ring undergoes its chair-chair interconversion.

Detailed NMR studies, including the analysis of proton-proton coupling constants (³JHH), have been performed on trans-1,2-cyclohexanediol and its O-acetyl derivatives. cdnsciencepub.com The magnitude of the coupling between the protons on the carbons bearing the acetate groups (H-1 and H-2) is particularly informative. A large coupling constant is indicative of an axial-axial relationship between the protons, which corresponds to a diequatorial arrangement of the acetate groups. Conversely, a small coupling constant suggests an axial-equatorial or equatorial-equatorial proton relationship, pointing to a higher population of the diaxial conformer. cdnsciencepub.com Such analyses have been crucial in determining the conformational equilibria for these compounds in various solvents. cdnsciencepub.com

The acetylation of trans-1,2-cyclohexanediol to its diacetate results in predictable changes in the NMR spectrum. The broad signal of the hydroxyl (-OH) protons disappears, and new, sharp singlets corresponding to the methyl protons of the two acetate groups appear. The signals for the methine protons (H-1/H-2) and the corresponding carbons (C-1/C-2) shift downfield due to the electron-withdrawing effect of the newly formed ester groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-1,2-Cyclohexanediol Diacetate

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. In the analysis of trans-1,2-cyclohexanediol diacetate, the IR spectrum is characterized by the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional groups, typically found around 1735 cm⁻¹. Another key feature is the presence of C-O stretching bands in the 1240-1040 cm⁻¹ region. Critically, the broad O-H stretching band present in the starting material, trans-1,2-cyclohexanediol (around 3600-3200 cm⁻¹), is absent in the spectrum of the pure diacetate product.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. It is exceptionally powerful for determining the absolute configuration of chiral molecules in solution. The absolute configuration can be unambiguously assigned by comparing the experimental VCD spectrum to a spectrum predicted for a specific enantiomer (e.g., (1R,2R)) using Density Functional Theory (DFT) calculations. A good match between the experimental and calculated spectra confirms the absolute stereochemistry of the molecule. This technique complements other methods like X-ray crystallography, as it does not require the formation of a single crystal.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For trans-1,2-cyclohexanediol diacetate (C₁₀H₁₆O₄), the molecular weight is 200.23 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at an m/z ratio of 200.

The fragmentation pattern is highly diagnostic. A characteristic feature of acetate esters is the facile loss of acetic acid or ketene. The most prominent peak in the mass spectrum of trans-1,2-cyclohexanediol diacetate is often the acetyl cation ([CH₃CO]⁺) at m/z 43. nih.gov Other significant fragments provide further structural confirmation.

Table 3: Experimental GC-MS Fragmentation Data for trans-1,2-Cyclohexanediol Diacetate